molecular formula C22H20BrN5O2S B2480778 N-(4-bromobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1207040-54-7

N-(4-bromobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Cat. No.: B2480778
CAS No.: 1207040-54-7
M. Wt: 498.4
InChI Key: YTMIPTSAMQUSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a sophisticated chemical reagent designed for medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating both a 1,2,3-triazole and a thiazole ring, a combination known to be a versatile scaffold in the development of bioactive molecules . The presence of the thiazole moiety is of particular interest, as this heterocycle is a privileged structure in pharmaceuticals, contributing to a wide spectrum of biological activities due to its aromatic properties and ability to participate in various donor-acceptor and nucleophilic reactions . The molecular architecture includes a 4-bromobenzyl group and a 4-methoxyphenyl substituent, which are common pharmacophores that can influence the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile. Compounds bearing the thiazole ring have been successfully developed into drugs for a range of therapeutic areas, including use as anticonvulsants, antimicrobials, and anticancer agents, highlighting the research potential of this class of molecules . As such, this reagent is a valuable tool for researchers investigating new lead compounds, particularly in the synthesis and optimization of heterocyclic candidates for potential activity against pathological conditions. It is supplied exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5O2S/c1-13-20(21(29)24-12-15-4-6-16(23)7-5-15)31-22(25-13)19-14(2)28(27-26-19)17-8-10-18(30-3)11-9-17/h4-11H,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMIPTSAMQUSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, a triazole moiety, and a bromobenzyl group, which contribute to its biological activity. The presence of these functional groups is essential for its interaction with biological targets.

Kinase Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibition of various receptor tyrosine kinases. For instance, a related compound (CM9) demonstrated inhibition of the MET kinase activity at concentrations ranging from 10–50 μM, showing a percentage inhibition between 37.1% and 66.3% . Such kinase inhibitors are crucial in cancer therapy as they can impede tumor growth by blocking signaling pathways essential for cancer cell survival.

Efficacy Against Cancer Cell Lines

A study assessing the antiproliferative effects of related quinazolinone hydrazide triazole derivatives reported that CM9 had an IC50 value of 8.6 μM against lung cancer cells with MET amplification (EBC-1). This suggests that this compound may similarly exhibit potent anticancer properties .

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells. For example, triazole derivatives have been documented to increase the Bax/Bcl-2 ratio and downregulate phosphorylated Akt levels in treated cancer cells . This apoptotic mechanism is vital for eliminating malignant cells and is a common target for anticancer drugs.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
MET Kinase InhibitionEBC-1 (lung cancer)8.6Inhibition of receptor tyrosine kinase activity
Induction of ApoptosisH460 (NSCLC)5.93Increased Bax/Bcl-2 ratio; decreased p-Akt
Antiproliferative EffectA549 (NSCLC)6.76Cell cycle arrest and apoptosis induction

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in cancer therapy:

  • Quinazolinone Derivatives : A series of quinazolinone hydrazide triazole derivatives were synthesized and evaluated for their anticancer effects. The findings indicated significant inhibition of cell proliferation in various cancer cell lines .
  • Theophylline Derivatives : Another study explored the antiproliferative effects of theophylline-acetic acid-triazole derivatives against NSCLC cell lines H460 and A549, demonstrating strong cytotoxicity and apoptosis induction .
  • Hybrid Compounds : Hybrid compounds combining different scaffolds have shown notable activity against Mycobacterium tuberculosis and various cancer cell lines, indicating the versatility of triazole-containing compounds in medicinal chemistry .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison of Key Compounds
Compound Core Heterocycles Key Substituents IR C=O/C=S (cm⁻¹) NH Stretch (cm⁻¹)
Target Thiazole + 1,2,3-triazole 4-Bromobenzyl, 4-methoxyphenyl ~1660 (C=O) ~3300
Compound 6m Benzoxazole + 1,2,4-triazole 4-Bromophenyl, 2-methylphenyl 1212 (C=S) 3319
Compounds 7–9 1,2,4-triazole-3-thione Sulfonylphenyl, 2,4-difluorophenyl 1247–1255 (C=S) 3278–3414

Preparation Methods

Solvent and Catalytic Optimization

Polyethylene glycol (PEG-400) enhances reaction efficiency at 40–45°C, reducing side products compared to traditional ethanol reflux. This method achieves yields exceeding 70% by minimizing water elimination side reactions.

Functionalization at the Thiazole 2-Position

To introduce the alkyne moiety required for subsequent triazole formation, a Sonogashira coupling is performed. Ethyl 2-bromo-4-methylthiazole-5-carboxylate reacts with trimethylsilylacetylene under palladium catalysis, followed by desilylation to yield ethyl 2-ethynyl-4-methylthiazole-5-carboxylate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is constructed via CuAAC, a regioselective click reaction.

Preparation of 4-Methoxyphenyl Azide

4-Methoxyaniline undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C, followed by azide displacement using sodium azide. The resulting 4-methoxyphenyl azide is purified via extraction.

Triazole Formation

Ethyl 2-ethynyl-4-methylthiazole-5-carboxylate reacts with 4-methoxyphenyl azide in a 1:1 molar ratio. Copper(I) iodide (5 mol%) and ascorbic acid in tert-butanol/water (1:1) at 25°C for 12 hours yield ethyl 2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxylate (Scheme 1 ). The reaction proceeds with >90% regioselectivity for the 1,4-disubstituted triazole.

Carboxylic Acid Activation and Amide Coupling

Ester Hydrolysis

The ethyl ester is hydrolyzed using 2M NaOH in ethanol/water (3:1) at 70°C for 3 hours, yielding 2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxylic acid.

Carboxamide Formation

The carboxylic acid is activated with thionyl chloride to form the acid chloride, which reacts with 4-bromobenzylamine in dichloromethane at 0°C. Triethylamine neutralizes HCl, and the mixture stirs for 12 hours to afford the target compound (Scheme 2 ). Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) yields N-(4-bromobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide in 65% yield.

Analytical Characterization

Property Value/Observation Method
Melting Point 182–184°C Differential Scanning Calorimetry
Molecular Formula C₂₂H₂₀BrN₅O₂S High-Resolution Mass Spectrometry
Purity >98% HPLC (C18 column, acetonitrile/water)

¹H-NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89 (d, 2H, J = 8.8 Hz, methoxyphenyl-H), 7.45 (d, 2H, J = 8.4 Hz, bromobenzyl-H), 6.99 (d, 2H, J = 8.8 Hz, methoxyphenyl-H), 4.62 (s, 2H, -CH₂-), 3.87 (s, 3H, -OCH₃), 2.51 (s, 3H, thiazole-CH₃), 2.34 (s, 3H, triazole-CH₃).

Green Chemistry Considerations

Solvent Recycling

Glycerin, a non-toxic solvent, is reused for thiazole synthesis without loss of reactivity, aligning with sustainable practices.

Catalytic Efficiency

Copper(I) iodide in CuAAC is recoverable via filtration, reducing heavy metal waste.

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazole core via Huisgen cycloaddition (click chemistry) between an azide and alkyne, often catalyzed by copper(I) .
  • Step 2: Functionalization of the thiazole ring through condensation reactions, such as coupling with 4-bromobenzylamine under reflux conditions .
  • Step 3: Introduction of the methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
    Key reagents include POCl₃ for cyclization and DMF as a solvent .

Advanced: How can reaction conditions be optimized to improve yield in triazole-thiazole hybrid synthesis?

Answer:

  • Temperature Control: Maintain reflux conditions (80–120°C) for cyclization steps to enhance reaction rates without decomposition .
  • Catalyst Screening: Use Cu(I) catalysts (e.g., CuBr) for regioselective triazole formation, minimizing byproducts .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while additives like Cs₂CO₃ stabilize reactive species .
  • Workup Optimization: Employ column chromatography or recrystallization (using ethanol/water mixtures) for purification .

Basic: What spectroscopic and analytical methods are critical for structural characterization?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ ~3.8 ppm, triazole protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ ~530–540 Da) .
  • IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, triazole ring vibrations at ~1450 cm⁻¹) .

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

Answer:

  • Software Tools: Use SHELXL for robust refinement, especially for handling twinning (via TWIN/BASF commands) and disorder modeling .
  • Validation: Cross-check with PLATON to identify symmetry violations or missed higher-symmetry space groups .
  • Data Collection: Optimize crystal mounting and cooling to reduce thermal motion artifacts .

Basic: What are the primary biological targets or assays used for initial pharmacological screening?

Answer:

  • Kinase Inhibition Assays: Target enzymes like EGFR or CDK2 due to the compound’s triazole-thiazole scaffold .
  • Antimicrobial Screening: Use agar diffusion assays against S. aureus or E. coli .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Substituent Variation: Replace the 4-bromobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
  • Scaffold Hybridization: Fuse with oxadiazole or pyrazole rings to enhance binding affinity .
  • Docking Studies: Use AutoDock Vina to predict interactions with ATP-binding pockets of kinases .

Basic: What strategies ensure compound purity and stability during storage?

Answer:

  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
  • Stability: Store under inert atmosphere (N₂) at –20°C to prevent hydrolysis of the carboxamide group .
  • Elemental Analysis: Confirm <1% deviation in C/H/N ratios to rule out hydrate formation .

Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to reactivity?

Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to map HOMO-LUMO gaps (~4–5 eV), indicating charge-transfer potential .
  • Solvent Effects: Use PCM models to simulate polarity impacts on tautomerism (e.g., triazole-thiol vs. triazole-thione forms) .
  • Reactivity Descriptors: Fukui indices identify nucleophilic/electrophilic sites for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.